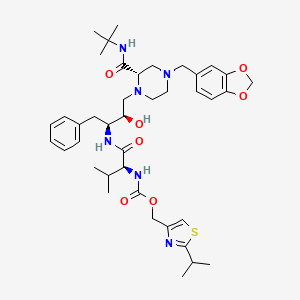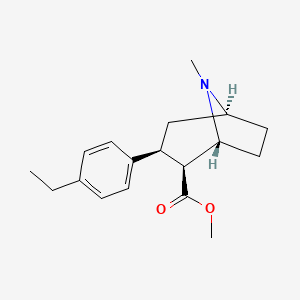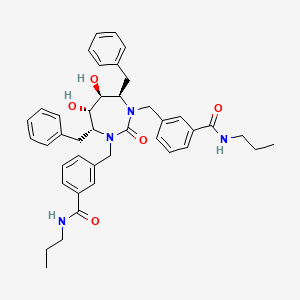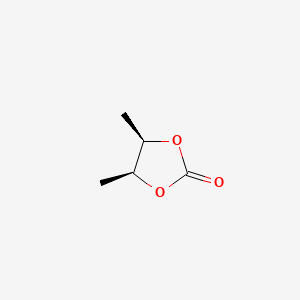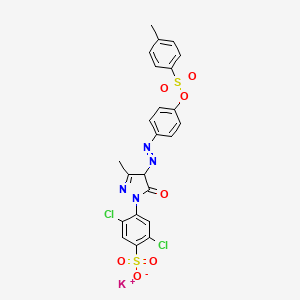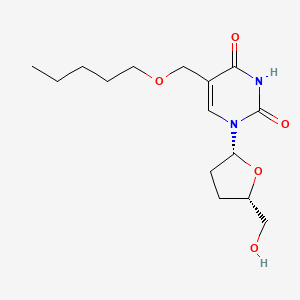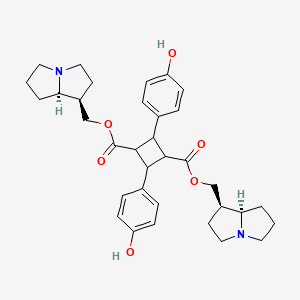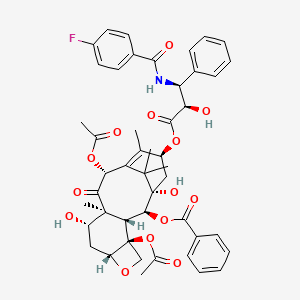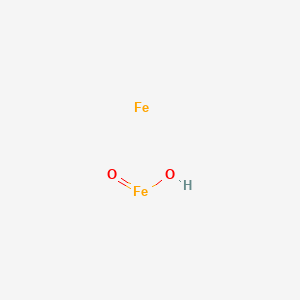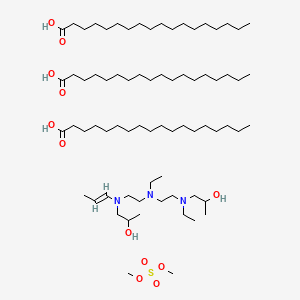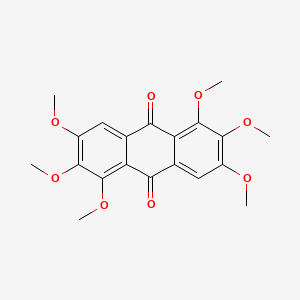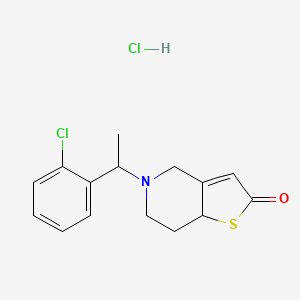
Sparteine camsilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sparteine camsilate is a compound derived from sparteine, a quinolizidine alkaloid extracted from plants such as Cytisus scoparius and Lupinus mutabilis. Sparteine has been studied for its various pharmacological properties, including its role as a sodium channel blocker and its potential anticonvulsant effects .
Vorbereitungsmethoden
The preparation of sparteine camsilate involves several synthetic routes. One method starts with the extraction of sparteine from natural sources like Lupinus species. The extracted sparteine undergoes a series of chemical reactions, including Dieckmann condensation and Mannich reactions, to form the desired compound . Industrial production methods often involve the use of sustainable processes to ensure the efficient and environmentally friendly synthesis of this compound .
Analyse Chemischer Reaktionen
Sparteine camsilate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sparteine can lead to the formation of sparteine N-oxide .
Wissenschaftliche Forschungsanwendungen
Sparteine camsilate has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand for asymmetric catalysis, enabling highly enantioselective transformations . In biology and medicine, this compound has been studied for its potential anticonvulsant effects and its role as a sodium channel blocker . Additionally, it has applications in the pharmaceutical industry for the synthesis of various chiral compounds .
Wirkmechanismus
The mechanism of action of sparteine camsilate involves its interaction with sodium channels, where it acts as a sodium channel blocker. This action helps in stabilizing the neuronal membrane and reducing excitability, which contributes to its anticonvulsant effects . This compound may also interact with muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes, which further enhances its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Sparteine camsilate can be compared with other similar compounds such as quinine, cinchonine, and proline analogues. These compounds also serve as chiral ligands in asymmetric synthesis but differ in their structural and functional properties . This compound is unique due to its specific interaction with sodium channels and its dual role as both a chiral ligand and an anticonvulsant agent .
Similar Compounds::- Quinine
- Cinchonine
- Proline analogues
Eigenschaften
CAS-Nummer |
74664-10-1 |
|---|---|
Molekularformel |
C25H42N2O4S |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |
InChI-Schlüssel |
BIHFTRXRGOBWJK-UMEYXWOPSA-N |
Isomerische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Verwandte CAS-Nummern |
94406-05-0 54243-49-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


